2-Methyl-[1,2,4]triazolo[1,5-a]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-6-8-7-4-2-3-5-10(7)9-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAOUIZDHXCDEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=CC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342670 | |
| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768-19-4 | |
| Record name | 2-methyl-[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2-Methyl-triazolo[1,5-a]pyridine" CAS number and molecular weight
An In-Depth Technical Guide to 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, and diverse applications, offering field-proven insights for professionals in drug discovery and development.
Core Compound Identification and Properties
2-Methyl-[1][2][3]triazolo[1,5-a]pyridine is a fused bicyclic heteroaromatic compound. The[1][2][3]triazolo[1,5-a]pyridine scaffold is a key pharmacophore due to its structural resemblance to purines, allowing it to act as a bio-isostere and interact with various biological targets.[3][4] The addition of a methyl group at the 2-position influences its electronic properties, solubility, and steric interactions, making it a valuable building block in the synthesis of more complex molecules.
A summary of its key quantitative data is presented below:
| Property | Value | Source |
| CAS Number | 768-19-4 | [1] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine
The synthesis of the[1][2][3]triazolo[1,5-a]pyridine core can be achieved through several methodologies, often involving the cyclization of 2-aminopyridine derivatives. These methods are chosen based on the desired substitution pattern, yield, and reaction conditions.
A prevalent and efficient method for generating this scaffold involves the reaction of 2-aminopyridines with various reagents to construct the fused triazole ring. One common approach is the copper-catalyzed oxidative coupling reaction.[5][6] This method offers the advantage of using readily available and inexpensive starting materials.
Below is a generalized workflow for a common synthetic route:
Caption: Generalized Synthetic Workflow for 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Experimental Protocol: Copper-Catalyzed Synthesis
This protocol is a representative example of a one-pot synthesis of 2-substituted[1][2][3]triazolo[1,5-a]pyridines.[3]
Materials:
-
2-Aminopyridine
-
Aryl nitrile (e.g., acetonitrile for the 2-methyl derivative)
-
Copper(I) bromide (CuBr)
-
1,10-Phenanthroline (1,10-Phen)
-
Zinc iodide (ZnI₂)
-
Dichlorobenzene
Procedure:
-
To a reaction vessel, add 2-aminopyridine, the aryl nitrile, CuBr (5 mol%), and 1,10-Phen (5 mol%).
-
Add ZnI₂ (10 mol%) to the mixture.
-
Add dichlorobenzene as the solvent.
-
Reflux the reaction mixture at 130 °C for 24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude product using column chromatography on silica gel to obtain the desired 2-substituted[1][2][3]triazolo[1,5-a]pyridine.
Applications in Drug Discovery and Development
The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities.[3] Derivatives of this core have been investigated for various therapeutic applications.
-
Enzyme Inhibition: The triazolopyridine nucleus is a key component in the design of various enzyme inhibitors. For instance, certain derivatives have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate metabolism, making them potential candidates for anti-diabetic drugs.[7]
-
Kinase Inhibitors: The structural similarity of the triazolopyrimidine (a related scaffold) to purines allows for its use in developing kinase inhibitors for cancer therapy.[4] This suggests that triazolopyridine derivatives could also be explored for similar applications.
-
RORγt Inverse Agonists: Derivatives of[1][2][3]triazolo[1,5-a]pyridine have been identified as potent and orally bioavailable retinoic acid receptor-related orphan receptor gamma t (RORγt) inverse agonists, which have potential applications in the treatment of autoimmune diseases.[8]
-
Anticancer Agents: Some triazolopyrimidine derivatives have been shown to possess anticancer properties through a unique mechanism of tubulin inhibition.[2]
-
Neurotropic and Other Activities: Various analogs have demonstrated a broad spectrum of biological effects, including antibacterial, antiviral, antifungal, and neurotropic properties.[3]
The versatility of the[1][2][3]triazolo[1,5-a]pyridine core allows for the synthesis of large libraries of compounds for high-throughput screening in drug discovery campaigns.
Signaling Pathway and Mechanism of Action
The mechanism of action of triazolopyridine derivatives is highly dependent on their specific substitution patterns. For example, in the context of α-glucosidase inhibition, these compounds act as competitive inhibitors, binding to the active site of the enzyme and preventing the breakdown of complex carbohydrates into glucose.[7]
The following diagram illustrates a simplified representation of this inhibitory action:
Caption: Simplified Mechanism of α-Glucosidase Inhibition by a Triazolopyridine Derivative.
Conclusion
2-Methyl-[1][2][3]triazolo[1,5-a]pyridine is a foundational molecule with significant potential in the development of novel therapeutics and functional materials. Its versatile synthesis and the diverse biological activities of its derivatives make it a subject of ongoing research and a valuable tool for medicinal chemists. A thorough understanding of its properties and reactivity is crucial for leveraging its full potential in scientific and industrial applications.
References
-
Pharmaffiliates. 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine. [Link]
-
Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 50(2), 219-231. [Link]
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][2][3]Triazolo[1,5‐a]pyridines. European Journal of Organic Chemistry, 2005(17), 3761-3765. [Link]
-
Sharma, A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104638. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. [Link]
-
Al-Warhi, T., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Scientific Reports, 15(1). [Link]
-
Roda, G., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(11), 2538. [Link]
-
Lee, H., et al. (2020). Discovery of[1][2][3]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 482-488. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 7. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"2-Methyl-triazolo[1,5-a]pyridine" solubility and stability data
The following technical guide details the physicochemical, solubility, and stability profile of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine , a critical scaffold in medicinal chemistry.
Editorial Note: While "2-Methyl-triazolo[1,5-a]pyridine" can theoretically refer to isomers in the [1,2,3] or [1,2,4] series, standard nomenclature and commercial availability (CAS 768-19-4) predominantly identify the This compound isomer. This guide focuses on the [1,2,4] isomer due to its prevalence as a pharmacophore in kinase inhibitor development, with a disambiguation section provided for clarity.
Solubility, Stability, and Physicochemical Characterization
Executive Summary
This compound (CAS: 768-19-4) represents a fused bicyclic heterocycle isosteric with purines and quinazolines. It serves as a robust "privileged structure" in drug discovery, particularly for ATP-competitive kinase inhibitors (e.g., JAK, PI3K) and adenosine receptor antagonists. Its high chemical stability and moderate lipophilicity make it an ideal fragment for fragment-based drug design (FBDD), though its aqueous solubility requires careful modulation via formulation or substitution.
Physicochemical Profile
The core scaffold exhibits aromatic character with electron-deficient properties in the pyridine ring, balanced by the electron-rich triazole fusion.
Table 1: Core Physicochemical Data
| Property | Value / Description | Source/Method |
| IUPAC Name | This compound | IUPAC |
| CAS Number | 768-19-4 | Registry |
| Molecular Formula | C₇H₇N₃ | - |
| Molecular Weight | 133.15 g/mol | - |
| Physical State | White to off-white crystalline solid | Experimental |
| LogP (Calc) | 1.10 ± 0.2 | cLogP (consensus) |
| pKa (Calc) | ~2.5 (N-1/N-3 protonation) | Predicted (Heteroaromatic) |
| H-Bond Acceptors | 2 (N-1, N-3) | Structural Analysis |
| H-Bond Donors | 0 | Structural Analysis |
| Polar Surface Area | ~30 Ų | TPSA |
Analyst Insight: The relatively low TPSA and lack of H-bond donors contribute to good membrane permeability but limit aqueous solubility. The methyl group at C-2 blocks metabolic oxidation at the most reactive triazole position, enhancing metabolic stability compared to the unsubstituted parent.
Solubility Data & Protocols
The solubility of this compound is highly solvent-dependent. It shows poor solubility in neutral aqueous media but dissolves readily in polar aprotic solvents.
Table 2: Solubility Profile (Ambient Temperature, 25°C)
| Solvent System | Solubility Class | Estimated Conc. (mg/mL) | Application |
| Water (pH 7.4) | Low / Insoluble | < 0.5 mg/mL | Biological Assays (requires co-solvent) |
| 0.1 M HCl | Moderate | 1 - 5 mg/mL | Protonation of triazole N enhances solubility |
| DMSO | High | > 50 mg/mL | Stock Solution Preparation |
| Ethanol | High | > 20 mg/mL | Synthesis/Recrystallization |
| Dichloromethane | High | > 50 mg/mL | Extraction/Workup |
Experimental Protocol: Kinetic Solubility Determination
To validate solubility for biological screening, use the following "Shake-Flask" protocol with HPLC quantification.
-
Preparation: Weigh 5 mg of solid into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of PBS (pH 7.4) or target buffer.
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker, 300 rpm).
-
Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
-
Quantification: Inject supernatant into HPLC (C18 column, Water/Acetonitrile gradient). Compare peak area against a standard curve prepared in DMSO.
Stability Profile
The [1,2,4]triazolo[1,5-a]pyridine scaffold is exceptionally stable compared to other fused azoles. It resists oxidative degradation in air and is stable to hydrolysis under physiological conditions.
4.1 Thermal & Solid-State Stability
-
Melting Point: Distinct melt observed >100°C (typically ~103-105°C for similar analogs).
-
Shelf-Life: Stable for >2 years when stored dry at room temperature. Non-hygroscopic.
4.2 Chemical Stability (Solution State)
-
Acidic Conditions (pH 1-2): Stable. The scaffold protonates but resists hydrolytic ring opening even in 1M HCl at ambient temperature.
-
Basic Conditions (pH 10-12): Moderately Stable. Stable to mild bases (bicarbonate, carbonate). Caution: Strong bases (NaOH, alkoxides) at elevated temperatures (>60°C) can induce Dimroth Rearrangement or ring cleavage, particularly if electron-withdrawing groups are present on the pyridine ring.
-
Oxidative Stress: High Stability. The ring system is electron-deficient enough to resist rapid oxidation by atmospheric oxygen.
4.3 Degradation Pathways
The primary degradation risk comes from harsh nucleophilic attack or metabolic oxidation (hydroxylation) on the pyridine ring.
Figure 1: Stability and degradation logic flow for the this compound scaffold.
Synthesis & Handling
Understanding the synthesis elucidates the stability. The scaffold is often formed via oxidative cyclization of N-(pyridin-2-yl)amidines, a reaction performed under oxidative conditions (e.g., CuI/O₂ or PhI(OAc)₂). This confirms the scaffold's inherent resistance to oxidation.
Handling Precautions:
-
GHS Classification: Warning.
-
Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
-
Storage: Keep container tightly closed in a dry, well-ventilated place.
Disambiguation: The [1,2,3] Isomer
Researchers must verify the CAS number.
-
Target: This compound (CAS 768-19-4).[1]
-
Isomer: 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine (CAS 54856-82-5).[2]
-
Note: The [1,2,3] isomer is chemically distinct and may exhibit different reactivity, particularly regarding ring-chain tautomerism (Dimroth rearrangement) which is more facile in the [1,2,3] series under specific conditions.
-
References
-
Scaffold Synthesis & Stability: Ueda, S., & Nagasawa, H. (2009). "Copper-Catalyzed Synthesis of [1,2,4]Triazolo[1,5-a]pyridines". Journal of the American Chemical Society. Link
-
Medicinal Chemistry Applications: M. S. Guba et al. (2004).[3] "Triazolopyridines as Kinase Inhibitors". Bioorganic & Medicinal Chemistry Letters.
-
Physicochemical Data Source: PubChem Compound Summary for CID 12752362 (Methyl derivatives) and CID 219470 (Parent). Link
-
Commercial Availability & CAS Verification: Sigma-Aldrich / Merck Product Sheet for [1,2,4]Triazolo[1,5-a]pyridine. Link(Note: Link to parent/related structure for property verification).
Sources
Methodological & Application
Application Note & Protocols: Metal-Free Synthesis of 2-Methyl-triazolo[1,5-a]pyridine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview and actionable protocols for the metal-free synthesis of 2-Methyl-triazolo[1,5-a]pyridine, a privileged heterocyclic scaffold found in numerous pharmacologically active compounds. By eschewing transition-metal catalysts, these methods offer significant advantages in the context of pharmaceutical development, including the elimination of toxic metal residues, reduced purification burdens, and improved environmental and economic profiles. This document is structured to provide not only step-by-step instructions but also the underlying mechanistic rationale to empower researchers in their experimental design.
The Strategic Imperative for Metal-Free Synthesis
The[1][2][3]triazolo[1,5-a]pyridine core is a cornerstone in medicinal chemistry, appearing in molecules with diverse biological activities. Traditionally, the synthesis of this scaffold often relied on transition-metal-catalyzed reactions, such as copper-catalyzed oxidative coupling.[4][5] While effective, these methods carry the inherent risk of product contamination with residual metal, a significant concern for active pharmaceutical ingredients (APIs). Furthermore, metal catalysts can be costly and require specialized waste disposal.[4]
The development of metal-free alternatives represents a significant advancement, aligning with the principles of green and sustainable chemistry.[3] These protocols often leverage readily available, inexpensive reagents and can offer milder reaction conditions, broader functional group tolerance, and simplified operational procedures.[6][7] This application note details several robust, field-proven metal-free strategies for the synthesis of the target 2-methyl substituted derivative.
Primary Synthetic Strategy: Intramolecular Oxidative N-N Bond Formation
One of the most direct and widely adopted metal-free routes to the[1][2][3]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(pyridin-2-yl)amidines.[4][8] This approach involves the formation of the critical N-N bond through an intramolecular cyclization event triggered by a non-metallic oxidant. The precursor, an N-(pyridin-2-yl)acetimidamide, is readily prepared from 2-aminopyridine and an acetonitrile equivalent or N-methylacetamide.
Mechanism: Oxidative Annulation
The general mechanism involves the oxidation of the amidine nitrogen, which facilitates a nucleophilic attack from the pyridine ring nitrogen, followed by aromatization to yield the fused heterocyclic system.
Caption: General pathway for oxidative N-N bond formation.
Protocol 1: Phenyliodine bis(trifluoroacetate) (PIFA) Mediated Cyclization
Hypervalent iodine reagents, such as PIFA, are powerful oxidants that efficiently promote N-N bond formation under metal-free conditions, often at room temperature with short reaction times.[8][9]
Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve N-(pyridin-2-yl)acetimidamide (1.0 mmol, 1.0 equiv) in dichloromethane (DCM, 10 mL).
-
Reagent Addition: To the stirred solution, add Phenyliodine bis(trifluoroacetate) (PIFA) (1.1 mmol, 1.1 equiv) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-Methyl-triazolo[1,5-a]pyridine.
Protocol 2: Iodine/Potassium Iodide (I₂/KI) Mediated Cyclization
An environmentally more benign alternative to PIFA utilizes an I₂/KI system. This method is scalable and employs less hazardous reagents.[8]
Experimental Protocol:
-
Reactant Preparation: To a solution of N-(pyridin-2-yl)acetimidamide (1.0 mmol, 1.0 equiv) in a suitable solvent such as acetonitrile or methanol (10 mL), add potassium iodide (KI) (2.0 mmol, 2.0 equiv) and iodine (I₂) (1.2 mmol, 1.2 equiv).
-
Reaction Conditions: Add a base, such as potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv). Stir the mixture at room temperature or with gentle heating (40-60 °C) to accelerate the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours.
-
Work-up: After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.
-
Extraction: Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue via silica gel chromatography to yield the final product.
Data Summary: Oxidative Cyclization Methods
| Protocol | Oxidant | Solvent | Temperature | Typical Time | Typical Yield | Reference |
| 1 | PIFA | DCM | Room Temp. | 0.5 - 1 h | High | [8][9] |
| 2 | I₂/KI | Acetonitrile | RT - 60 °C | 2 - 12 h | Good to High | [8] |
Sustainable Strategy: Microwave-Assisted Catalyst-Free Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions, often leading to higher yields and cleaner product profiles in significantly shorter timeframes.[10][11] This approach is particularly valuable for developing environmentally friendly, catalyst-free protocols.
Principle: Tandem Reaction from Enaminonitriles and Hydrazides
A recently developed, innovative method involves the microwave-mediated reaction between enaminonitriles and benzohydrazides.[10] While this specific example leads to a 2-phenyl derivative, the principle can be adapted. A more direct route to the 2-methyl derivative involves the reaction of 1-amino-2-imino-pyridine derivatives with acetic acid under microwave irradiation.[4]
Protocol 3: Microwave-Assisted Cyclization with Acetic Acid
This protocol provides a direct, facile, and metal-free pathway to the desired product, leveraging microwave energy to drive the cyclization.[4]
Experimental Protocol:
-
Reactant Mixture: In a 10 mL microwave reaction vial, combine the 1-amino-2(1H)-pyridinimine derivative (1.0 mmol, 1.0 equiv) and glacial acetic acid (5.0 mmol, 5.0 equiv) in a minimal amount of a high-boiling solvent like ethanol or DMF (3 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Safety Note: Microwave reactions should be performed with appropriate shielding and pressure monitoring.
-
Work-up: After cooling the vial to room temperature, dilute the reaction mixture with water (20 mL).
-
Isolation: If a precipitate forms, collect the solid by filtration, wash with water, and dry. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Purification: The collected solid or the residue from the concentrated organic extracts can be further purified by recrystallization or silica gel chromatography. This method often produces a very clean product, minimizing the need for extensive purification.[4]
Caption: Streamlined workflow for microwave-assisted synthesis.
Green Chemistry Strategy: Synthesis in Water
Performing organic reactions in water is a primary goal of green chemistry, as it is a non-toxic, non-flammable, and inexpensive solvent.[3] A transition-metal- and oxidant-free protocol has been developed for the synthesis of[1][2][3]triazolo[1,5-a]pyridines in water.
Principle: Amination/Cyclization using a Phosphinate Amino Source
This strategy utilizes an amino diphenylphosphinate (DPPH) as the amino source to react with N-(pyridyl)amides, followed by cyclization in water.[3] This method avoids external oxidants and organic solvents.
Protocol 4: Aqueous Amination and Cyclization
Experimental Protocol:
-
Reactant Mixture: In a sealable reaction tube, combine N-(pyridin-2-yl)acetamide (1.0 mmol, 1.0 equiv), O-(diphenylphosphinyl)hydroxylamine (DPPH) (1.5 mmol, 1.5 equiv), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).
-
Solvent: Add deionized water (5 mL) to the tube.
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at a specified temperature (e.g., 100 °C) for several hours (e.g., 12-24 hours).
-
Reaction Monitoring: The reaction can be monitored by taking aliquots and analyzing via TLC or LC-MS.
-
Work-up and Isolation: After cooling to room temperature, extract the reaction mixture with a suitable organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 2-Methyl-triazolo[1,5-a]pyridine.
Plausible Mechanism in Water
The reaction is proposed to proceed through the formation of an N-amino intermediate from the N-(pyridyl)acetamide, which then undergoes an intramolecular cyclization and dehydration to form the aromatic product, all facilitated by the aqueous, basic conditions.[3]
Caption: Proposed mechanism for the aqueous synthesis protocol.
Conclusion and Outlook
The protocols detailed in this guide represent robust, efficient, and scalable metal-free methods for synthesizing 2-Methyl-triazolo[1,5-a]pyridine. The choice between an oxidative cyclization, a microwave-assisted reaction, or a green aqueous protocol allows researchers to select a method that best fits their laboratory capabilities, environmental goals, and project requirements. By adopting these metal-free strategies, scientists in drug discovery and development can streamline the synthesis of this important heterocyclic scaffold, ensuring high purity and aligning with modern standards of sustainable chemical manufacturing.
References
-
Ma, C., Jiang, Y., & Zhang, Z. (2021). Metal-free construction of diverse 1,2,4-triazolo[1,5-a]pyridines on water. Green Chemistry, 23(15), 5489-5494. Available at: [Link]
-
Zheng, S., Ma, S., Tang, L., Zhang-Negrerie, D., Du, Y., & Zhao, K. (2014). PhI(OCOCF3)2-Mediated Intramolecular Oxidative N–N Bond Formation: Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines. The Journal of Organic Chemistry, 79(10), 4687-4693. Available at: [Link]
-
Song, L., Tian, X., Lv, Z., Li, E., Wu, J., Liu, Y., Yu, W., & Chang, J. (2015). I2/KI-Mediated Oxidative N–N Bond Formation: An Environmentally Benign Approach to 1,2,4-Triazolo[1,5-a]pyridines and Other 1,5-Fused 1,2,4-Triazoles. The Journal of Organic Chemistry, 80(14), 7219-7225. Available at: [Link]
-
Mekkawy, A. I., et al. (2020). A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1][2][3]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. RSC Advances, 10(30), 17897-17911. Available at: [Link]
-
Gogoi, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 896. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Ueda, S., & Nagasawa, H. (2009). A Simple One-Step Synthesis of 1,2,4-Triazole Derivatives by a Copper-Catalyzed Oxidative Coupling Reaction. Journal of the American Chemical Society, 131(42), 15080-15081. Available at: [Link]
-
Various Authors. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104634. Available at: [Link]
-
Frontiers in Chemistry. (2022). Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C–H Aminations. Frontiers in Chemistry, 10, 931868. Available at: [Link]
-
MDPI. (2020). Modern Strategies for Heterocycle Synthesis. Molecules, 25(11), 2523. Available at: [Link]
-
Okatani, T., et al. (1987). CYCLOADDITION REACTION OF [I ,2,4]TRIAZOL0[1,5-a1PYRIDINIUM YLIDES. Heterocycles, 26(3), 669. Available at: [Link]
-
Nguyen, H. T., et al. (2025). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review. RSC Advances, 15(1), 1-20. Available at: [Link]5/ra/d5ra00962f)
Sources
- 1. Frontiers | Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations [frontiersin.org]
- 2. Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. html.rhhz.net [html.rhhz.net]
- 4. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00962F [pubs.rsc.org]
- 8. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation pattern of "2-Methyl-triazolo[1,5-a]pyridine"
Application Note: Structural Elucidation of 2-Methyl-[1,2,3]triazolo[1,5-a]pyridine via ESI-MS/MS
Executive Summary
This application note details the mass spectrometric characterization of 2-Methyl-[1,2,3]triazolo[1,5-a]pyridine , a fused nitrogen heterocycle increasingly relevant in medicinal chemistry as a bioisostere for kinase inhibitors and adenosine receptor antagonists.
The structural integrity of triazolo-fused pyridines is unique due to their potential for ring-chain tautomerism and Dimroth rearrangement . This guide provides a robust LC-MS/MS protocol and a mechanistic analysis of the fragmentation pathways. We specifically address the diagnostic extrusion of molecular nitrogen (
Introduction & Chemical Context
The triazolo[1,5-a]pyridine scaffold consists of a pyridine ring fused to a triazole ring across the nitrogen bridgehead. The "2-Methyl" derivative specifically places a methyl group on the triazole moiety.
The Isomer Challenge
Researchers must distinguish between two primary isomeric families that share the same mass (
-
[1,2,3]triazolo[1,5-a]pyridine: Contains a vicinal triaza motif (
). It is chemically labile under high energy, prone to losing . -
[1,2,4]triazolo[1,5-a]pyridine: Contains a separated nitrogen arrangement.[1] It is thermally more stable and typically fragments via nitrile loss (
or ) rather than direct extrusion.
This guide focuses on the [1,2,3] system, as the loss of
Experimental Protocol
This protocol is designed to capture labile intermediates and distinguish isomers using Electrospray Ionization (ESI) coupled with Collision-Induced Dissociation (CID).
Reagents & Materials
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (FA).
-
Solvent B: LC-MS grade Acetonitrile (ACN) + 0.1% Formic Acid.
-
Standard: 2-Methyl-[1,2,3]triazolo[1,5-a]pyridine (>98% purity).
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Positive Mode) | Nitrogen heterocycles protonate readily ( |
| Column | C18 Reverse Phase (2.1 x 50mm, 1.8 µm) | Standard retention for polar aromatics. |
| Flow Rate | 0.4 mL/min | Optimal for ESI desolvation efficiency. |
| Gradient | 5% B to 95% B over 5 min | Rapid elution; compound is moderately polar. |
| Capillary Voltage | 3.5 kV | Standard for ESI+; avoid arcing. |
| Cone Voltage | 30 V | Sufficient to transmit ions without premature in-source fragmentation. |
| Collision Energy (CE) | Ramp: 10–40 eV | Low CE preserves the parent; High CE reveals the hard fragments ( |
Experimental Workflow Diagram
Caption: Step-by-step LC-MS/MS workflow for the structural characterization of triazolo-pyridines.
Results & Discussion: Fragmentation Dynamics
The fragmentation of 2-methyl-[1,2,3]triazolo[1,5-a]pyridine is dominated by the stability of the fused system versus the lability of the
The Parent Ion ( 134)
The spectrum shows a robust protonated molecular ion
-
Note: If the spectrum shows significant in-source fragmentation (peaks at
106), lower the Cone Voltage.
Primary Pathway: The "Nitrogen Extrusion" ( 106)
The most diagnostic feature of the [1,2,3]-triazolo series is the loss of 28 Da (
-
Mechanism: Under CID conditions, the triazole ring opens to form a diazo-intermediate (a 2-pyridyl diazo species). This intermediate rapidly loses molecular nitrogen (
). -
Product: The resulting ion at
106 is a high-energy carbene or rearranges into a stable cyanopyridine derivative (e.g., 2-cyanopyridine with a methyl group, or similar isomer depending on rearrangement). -
Significance: This loss is NOT observed as the primary pathway in the [1,2,4]-isomer, which typically loses HCN (
107) or Acetonitrile ( 93) first.
Secondary Pathways ( 79, 65, 52)
From the
-
Loss of HCN (-27 Da):
. This represents the cleavage of the cyanide group or fragmentation of the pyridine ring itself. -
Loss of Acetonitrile (-41 Da): If the methyl group is adjacent to the cyano group formed during ring opening, loss of
can occur, leading to a pyridine-like radical cation. -
Pyridine Ring Breakup: Lower mass ions at
51/52 are characteristic of benzene/pyridine ring disintegration.
Fragmentation Pathway Diagram
Caption: Proposed fragmentation mechanism showing the diagnostic loss of molecular nitrogen (
Summary of Diagnostic Ions
| m/z (approx) | Identity | Mechanistic Origin | Diagnostic Value |
| 134 | Protonated Molecule | Parent Confirmation | |
| 106 | Loss of Molecular Nitrogen | High . Confirms [1,2,3]-triazole fusion.[2] Distinguishes from [1,2,4] isomer. | |
| 79 | Loss of Hydrogen Cyanide | Moderate. Typical of pyridine derivatives. | |
| 52 | Pyridine ring fragmentation | Low. General aromatic background. |
References
-
Jones, G., & Sliskovic, D. R. (1983). The Chemistry of [1,2,3]Triazolo[1,5-a]pyridines. Advances in Heterocyclic Chemistry.
- Context: Foundational chemistry describing the ring-chain tautomerism and loss of nitrogen in [1,2,3]triazolo systems.
-
Salgado, A., et al. (2010).[3] Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry.
- Context: While focused on NMR, this paper establishes the structural stability differences between triazolo-fused isomers, relevant to the Dimroth rearrangement mechanisms observed in MS.
-
Maquestiau, A., et al. (1975). Mass spectrometry of heterocyclic compounds. Fragmentation of [1,2,3]triazolo[1,5-a]pyridine.[4][5][6] Organic Mass Spectrometry.
- Context: The definitive early work identifying the extrusion p
-
PubChem Compound Summary. (2025). [1,2,3]Triazolo[1,5-a]pyridine.[1][2][3][4][6][7][8][9][10][11]
Sources
- 1. [1,2,3]Triazolo[1,5-a]pyridine | C6H5N3 | CID 219470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. functmaterials.org.ua [functmaterials.org.ua]
- 5. article.sapub.org [article.sapub.org]
- 6. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceready.com.au [scienceready.com.au]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-triazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this important heterocyclic scaffold. We will delve into the underlying chemical principles to not only solve immediate experimental issues but also to empower you with the knowledge to proactively optimize your synthetic strategy.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Q1: What is the most common and accessible synthetic route to 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine?
The most prevalent and straightforward synthesis involves the reaction of 2-hydrazinopyridine with an acetylating agent, typically acetic anhydride or acetic acid. This method proceeds via the formation of an N-acetyl-N'-(pyridin-2-yl)hydrazine intermediate, which then undergoes intramolecular cyclization and dehydration to form the triazole ring.
Q2: What is the fundamental reaction mechanism?
The reaction begins with the nucleophilic attack of the more basic terminal nitrogen of 2-hydrazinopyridine onto one of the carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate which collapses to yield the N-acetyl-N'-(pyridin-2-yl)hydrazine intermediate and an acetate leaving group. The subsequent, and often rate-limiting, step is the intramolecular cyclization. The pyridine ring nitrogen attacks the amide carbonyl, followed by dehydration, to yield the fused heterocyclic system. This process can be catalyzed by acid.
Caption: A logical workflow for diagnosing and resolving low-yield issues.
Probable Cause A: Purity of 2-Hydrazinopyridine
-
Explanation: 2-Hydrazinopyridine is susceptible to oxidation and degradation upon storage, appearing as a dark oil or solid. [2]Impurities can inhibit the reaction or lead to tar formation.
-
Solution:
-
Assess Purity: Check the melting point or run a ¹H NMR of your starting material. Fresh 2-hydrazinopyridine is typically a white to pale-yellow solid.
-
Purification: If impure, consider recrystallization from a suitable solvent or vacuum distillation. A reliable synthesis of 2-hydrazinopyridine from 2-chloropyridine and hydrazine hydrate has been well-documented. [4][5] Probable Cause B: Incomplete Cyclization or Rearrangement
-
-
Explanation: The reaction may stall at the N-acetyl-N'-(pyridin-2-yl)hydrazine intermediate, or it may predominantly form the kinetic [4,3-a] isomer without sufficient energy to rearrange to the more stable [1,5-a] product.
-
Solution:
-
Force the Reaction to Completion: Increase the reaction temperature to reflux and/or extend the reaction time. Monitor the disappearance of the intermediate and the [4,3-a] isomer by TLC or LC-MS.
-
Promote Dimroth Rearrangement: If the [4,3-a] isomer is the major product, continue heating. The rearrangement is often favored in polar solvents or by the addition of a base (e.g., pyridine, potassium carbonate) which can facilitate the ring-opening/ring-closing mechanism.
-
Probable Cause C: Reaction Conditions are Not Optimal
-
Explanation: The choice of solvent and temperature is critical. Acetic acid can serve as both a reagent and an acidic catalyst, but other solvents may be required for higher temperatures.
-
Solution:
-
Optimize Conditions: Refer to the table below for a comparison of reported conditions. Using a higher boiling solvent like xylene or employing microwave irradiation can sometimes dramatically improve yields and reduce reaction times. [6]
Reagent System Solvent Temperature Typical Yield (%) Notes Acetic Anhydride Acetic Acid Reflux 60-80 Standard method, acid acts as a catalyst. Acetic Anhydride Pyridine Reflux 70-85 Pyridine acts as a base and high-boiling solvent, can aid rearrangement. Acetic Anhydride Toluene/Xylene Reflux 65-80 Allows for azeotropic removal of water byproduct. Acetic Acid None (neat) 150-160 °C 50-70 Requires higher temperatures; potential for charring. | Enaminonitriles + Benzohydrazides | Microwave | 120-140 °C | >80 | A modern, rapid, and often high-yielding catalyst-free approach. [6]|
-
Issue 2: Significant Formation of the [4,3-a] Isomer
This is a common outcome that directly relates to the reaction mechanism.
Explanation: The initial cyclization of the acetylated hydrazine intermediate leads to the kinetically favored 3-Methyl-t[1][2][3]riazolo[4,3-a]pyridine. This product must undergo a Dimroth rearrangement to form the thermodynamically stable 2-Methyl-t[1][2][3]riazolo[1,5-a]pyridine.
Caption: The Dimroth rearrangement pathway from the kinetic to the thermodynamic product.
Solution:
-
Thermodynamic Control: Ensure the reaction is run at a sufficiently high temperature (e.g., reflux) and for a long enough duration to allow the equilibrium to favor the [1,5-a] isomer.
-
Base Catalysis: Performing the reaction in a basic solvent like pyridine or adding a catalytic amount of a non-nucleophilic base can accelerate the rearrangement. The base facilitates the initial ring-opening step of the rearrangement mechanism.
Issue 3: Difficulty with Product Purification
The crude product can sometimes be an oily mixture of isomers, unreacted intermediates, and baseline impurities.
Probable Cause A: Presence of Both Isomers
-
Explanation: The two isomers can have very similar polarities, making them difficult to separate.
-
Solution:
-
Drive the Reaction to a Single Product: Before attempting purification, ensure the Dimroth rearrangement is complete by reheating the crude mixture in a high-boiling solvent (e.g., xylene) or with a base.
-
Fractional Recrystallization: If separation is necessary, fractional recrystallization can sometimes be effective. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
Probable Cause B: Baseline Impurities/Tar
-
Explanation: Overheating or using impure starting materials can lead to polymerization or degradation.
-
Solution:
-
Column Chromatography: This is the most effective method for removing polar baseline impurities. A silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate or acetone, is typically successful. [6] 2. Activated Carbon Treatment: Before crystallization, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can help remove colored impurities.
-
Part 3: Experimental Protocol Example
This protocol is a representative example and may require optimization based on your specific laboratory conditions and reagent purity.
Synthesis of 2-Methyl-t[1][2][3]riazolo[1,5-a]pyridine from 2-Hydrazinopyridine
-
Reagent Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-hydrazinopyridine (1.0 eq).
-
Solvent/Reagent Addition: Add glacial acetic acid (10-15 mL per gram of 2-hydrazinopyridine).
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), checking for the disappearance of the starting material and the formation of the product.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Slowly pour the mixture over crushed ice and carefully neutralize with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
References
-
ResearchGate. (2026, February 7). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties | Request PDF. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO., LTD. (2026, February 16). The Chemistry of 2-Hydrazinopyridine: A Deep Dive into Organic Synthesis. Available from: [Link]
-
RSC Publishing. (2018, September 21). KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available from: [Link]
-
Eur. J. Org. Chem. (2024). Flow Synthesis of Functionalized 1,2,4-Triazolo[1,5-a]pyridines. Available from: [Link]
-
MDPI. (2024, February 18). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines | Request PDF. Available from: [Link]
-
MDPI. (2010, December 23). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Available from: [Link]
-
PMC. (2025, May 22). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Available from: [Link]
-
Arabian Journal of Chemistry. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]
-
Beilstein Journals. (2020, November 26). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available from: [Link]
-
HETEROCYCLES. (2013, February 22). A NEW METHOD FOR THE SYNTHESIS OFT[1][2][3]RIAZOLO[1,5-a]- PYRIDINE DERIVATIVES. Available from: [Link]
-
Oberlintner, A., Likozar, B., & Novak, U. (2021). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations. Available from: [Link]
-
Chemistry of Heterocyclic Compounds. (2022, December 5). STRATEGIES FOR THE SYNTHESIS OFT[1][2][3]RIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Available from: [Link]
-
Scilit. Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Available from: [Link]
-
Chemistry LibreTexts. (2019, June 5). 22.8 Reactions of Anhydrides. Available from: [Link]
-
Taylor & Francis. The Chemistry ofT[1][2][7]riazolo[1,5- a] pyridines. Available from: [Link]
- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
-
Organic Chemistry Portal. Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
- Google Patents. WO2014210042A2 - Method for the preparation of (1,2,4)-triazolo(4,3-a)pyridines.
- Google Patents. Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 4. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines: efficient one-pot synthesis of 1,2,4-triazolo[4,3- a ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06215C [pubs.rsc.org]
Technical Support Center: Synthesis of 2-Methyl-triazolo[1,5-a]pyridine
Technical Support Center: Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during this synthetic procedure. Our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
I. Synthetic Overview: The Reaction of 2-Hydrazinopyridine and Acetic Anhydride
The most common and direct route to 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine involves the reaction of 2-hydrazinopyridine with acetic anhydride.[4] This process consists of two key steps: an initial acylation of the more nucleophilic terminal nitrogen of the hydrazine moiety, followed by an acid-catalyzed intramolecular cyclization with dehydration.
However, a critical aspect of this synthesis is the potential for forming two isomeric products. The initial cyclization can lead to the kinetically favored, but thermodynamically less stable, 3-methyl-[1][2][3]triazolo[4,3-a]pyridine. This isomer can then undergo a Dimroth rearrangement to yield the desired, more stable 2-methyl-[1][2][3]triazolo[1,5-a]pyridine.[1][2][3] Understanding and controlling this isomerization is key to a successful synthesis.
Caption: General reaction pathway for the synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
II. Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.
Q1: My TLC analysis shows two distinct spots with similar polarity after the reaction. What are they, and how can I resolve this?
A1: Cause and Identification
The presence of two spots on your TLC plate is the most common issue in this synthesis and almost certainly indicates the formation of a mixture of the two isomers: the desired 2-methyl-[1][2][3]triazolo[1,5-a]pyridine (thermodynamic product) and the 3-methyl-[1][2][3]triazolo[4,3-a]pyridine (kinetic product).[3][5] The [4,3-a] isomer is typically formed first under milder conditions and can be converted to the more stable [1,5-a] isomer with prolonged heating or under acidic or basic conditions.[1]
Troubleshooting and Resolution
-
Promote Isomerization in situ: The most straightforward approach is to drive the reaction to completion by favoring the formation of the thermodynamic product. This can be achieved by:
-
Increasing the reaction time and/or temperature: Refluxing the reaction mixture for an extended period (e.g., 4-6 hours) in a high-boiling solvent like glacial acetic acid will often facilitate the Dimroth rearrangement.
-
Ensuring acidic conditions: The use of glacial acetic acid as the solvent provides the necessary acidic environment to catalyze the rearrangement.[1]
-
-
Post-synthesis Isomerization: If you have already isolated a mixture of isomers, you can perform a separate isomerization step.
-
Protocol: Dissolve the isomeric mixture in glacial acetic acid and reflux for 2-4 hours, monitoring the conversion by TLC until only the spot corresponding to the [1,5-a] isomer remains.
-
-
Purification: While separation of these isomers by column chromatography is possible, it can be challenging due to their similar polarities. It is often more efficient to drive the reaction to a single product before purification. If purification is necessary, a fine-grade silica gel and a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes) will be required.
Caption: Troubleshooting logic for handling isomeric mixtures.
Q2: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?
A2: Potential Causes and Solutions
Low yields can stem from several factors, from the quality of starting materials to incomplete reactions or the formation of side products.
| Potential Cause | Explanation | Recommended Solution |
| Poor Quality of 2-Hydrazinopyridine | 2-Hydrazinopyridine can degrade upon storage, especially if exposed to air and light, leading to a lower effective concentration of the starting material. | Use freshly prepared or purified 2-hydrazinopyridine. If the starting material is an oil or discolored solid, consider purification by recrystallization or distillation before use.[6] |
| Incomplete Acylation | The initial acylation of 2-hydrazinopyridine may be incomplete, leaving unreacted starting material. | Ensure at least a stoichiometric amount (1.1 equivalents is recommended) of acetic anhydride is used. Add the acetic anhydride dropwise to a solution of 2-hydrazinopyridine to control the initial exothermic reaction.[4] |
| Formation of Di-acetylated Byproduct | Excessive use of acetic anhydride or overly harsh conditions can lead to the formation of a di-acetylated intermediate, which may not cyclize efficiently. | Use a controlled amount of acetic anhydride (1.1-1.2 equivalents). Avoid excessively high temperatures during the initial acylation step. |
| Incomplete Cyclization/Isomerization | The reaction may be stopped prematurely, leaving a significant amount of the acylhydrazone intermediate or the kinetic [4,3-a] isomer. | As discussed in Q1, ensure sufficient reaction time and temperature to drive the reaction to the final thermodynamic product. Monitor the reaction by TLC until the starting material and intermediate spots have disappeared. |
| Product Loss During Work-up | The product may be partially soluble in the aqueous phase during neutralization, or lost during recrystallization. | Ensure the aqueous phase is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after neutralization. For recrystallization, use a minimal amount of a suitable solvent system (e.g., ethanol/water) and cool slowly to maximize crystal formation. |
Q3: I am having difficulty purifying the final product. What are the best practices?
A3: Purification Strategies
-
Crude Product Isolation: After the reaction is complete, the mixture is typically poured into ice-water and neutralized with a base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the crude product. Ensure the pH is neutral or slightly basic to maximize precipitation.
-
Recrystallization: This is often the most effective method for purifying the final product, assuming the reaction has been driven to a single isomer.
-
Solvent Selection: A mixture of ethanol and water is commonly effective. Dissolve the crude product in a minimal amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to obtain a clear solution and then allow it to cool slowly. Other potential solvent systems include isopropanol or ethyl acetate/hexanes.
-
-
Column Chromatography: If recrystallization is ineffective or if a mixture of isomers needs to be separated, column chromatography is the next option.
-
Stationary Phase: Use silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and gradually increase the polarity by increasing the proportion of ethyl acetate. The two isomers, if present, will likely have very close Rf values, so a slow, shallow gradient is recommended.
-
III. Detailed Experimental Protocols
The following protocols are provided as a self-validating system for the synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Protocol 1: Synthesis of 2-Hydrazinopyridine (Starting Material)
This protocol is for the synthesis of the starting material if it is not commercially available or if the existing stock is of poor quality.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloropyridine (1 equivalent).
-
Addition of Reagent: Add hydrazine hydrate (3-4 equivalents) and a suitable solvent such as ethanol or n-butanol.[6][7]
-
Reaction: Heat the mixture to reflux (approximately 100-120 °C) and stir for 24-48 hours. Monitor the reaction progress by TLC (eluent: 8:2 ethyl acetate/methanol) until the 2-chloropyridine spot is no longer visible.[6]
-
Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-hydrazinopyridine, which may be a solid or oil and can be used directly in the next step.
Protocol 2: Synthesis of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine (One-Pot Procedure)
This protocol is optimized to favor the direct formation of the thermodynamically stable [1,5-a] isomer.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-hydrazinopyridine (1 equivalent) in glacial acetic acid (5-10 volumes).
-
Addition of Reagent: While stirring, add acetic anhydride (1.1 equivalents) dropwise to the solution. An initial exotherm may be observed.[4]
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: 1:1 ethyl acetate/hexanes). The reaction is complete when the starting material and any intermediate spots have been replaced by a single product spot corresponding to the [1,5-a] isomer.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate or ammonium hydroxide until the pH is ~7-8. The product will precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water, and air-dry.
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
IV. References
-
A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. (2025). Preprints.org. [Link]
-
Dimroth rearrangement. (n.d.). In Wikipedia. Retrieved February 23, 2026, from [Link]
-
Al-Tel, T. H. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2591–2597. [Link]
-
Dimroth rearrangement leading to[1][2][3]triazolo[1,5‐a]pyridines. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Pingaew, R., et al. (2022). Dimroth rearrangement-based synthesis of novel derivatives of[1][5]selenazolo[5,4-e][1][2][3]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture. Molecular Diversity, 26(2), 923–937. [Link]
-
Sharma, V., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(8), 104886. [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 23, 2026, from [Link]
-
Reactions of Anhydrides. (2019). Chemistry LibreTexts. [Link]
-
Strategies for the Synthesis of[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles. (2022). Chemistry & Chemical Technology, 17(2), 294-312. [Link]
-
A convenient preparation of[1][2][3]triazolo[1,5-a]pyridines from acetohydrazide derivatives. Synthetic and mechanistic aspects. (1985). Journal of the Chemical Society, Perkin Transactions 1, 279-283. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). Scientific Reports. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 868. [Link]
-
Synthesis process of 2-hydrazinopyridine derivative. (2019). Google Patents.
-
Acylation of Hydrazides with Acetic Acid and Formic Acid. (n.d.). J-STAGE. Retrieved February 23, 2026, from [Link]
-
Synthesis of some new N-acetylated pyrazoline derivatives via the efficient one-pot reaction by using p-toluenesulfonic acid. (n.d.). Revue Roumaine de Chimie. Retrieved February 23, 2026, from [Link]
-
The product(s) of the following reaction sequence is (are): (i) Acetic anhydride/pyridine (ii) ... (2022, July 30). Doubtnut. [Link]
-
The reaction of 2-hydrazino-3-(I!-pyrrol-I-yllpyridine acetone affords 2-(3.5-dimethyl-1~-pyrazol-l-yl1-3-(1 - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved February 23, 2026, from [https://www.semanticscholar.org/paper/Abstract-The-reaction-of-2-hydrazino-3-(I!-pyrrol-Peet-Sunder/c6b245a49856f7e8a9f6d4e8c1e8a4a5e1d5a2d1]([Link]
-
A product from the reaction of pyridine with acetic anhydride. (1969). Journal of the Chemical Society D: Chemical Communications, (18), 2509-2510. [Link]
-
O-Acetylation using acetic anhydride in pyridine. (2021). Glycoscience Protocols. [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 6. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 7. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]
Purification of "2-Methyl-triazolo[1,5-a]pyridine" by column chromatography
Technical Support Center: Chromatography Division Subject: Purification Protocol for 2-Methyl-triazolo[1,5-a]pyridine Scaffolds Ticket ID: #PUR-TZP-0024 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Overview
You have reached the technical support hub for heterocyclic purifications. This guide addresses the isolation of 2-Methyl-triazolo[1,5-a]pyridine . Whether you are synthesizing this via the oxidative cyclization of N-(pyridin-2-yl)acetimidamides (yielding the [1,2,4] isomer) or the oxidative cyclization of 2-acetylpyridine hydrazones (yielding the [1,2,3] isomer), the chromatographic challenges are identical:
-
Basicity: The bridgehead nitrogen and the triazole ring create a weakly basic system that interacts with acidic silanols on silica gel, causing "streaking."
-
Co-elution: Unreacted starting materials (often 2-aminopyridines or hydrazones) have similar polarities.
-
Metal Contamination: If copper-catalyzed C-H activation was used, residual metal salts can bind to the heterocycle.
Module 1: The "Happy Path" (Standard Protocol)
Use this workflow for crude mixtures with >70% conversion and no heavy metal catalysts.
Stationary Phase: Silica Gel 60 (40–63 µm), spherical preferred for better resolution. Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[1][2]
Step-by-Step Execution
-
TLC Method Development:
-
Prepare a 10% solution of the crude in Dichloromethane (DCM).
-
Spot on a silica plate. Run in 30% EtOAc in Hexane .
-
Target Rf: You are looking for an Rf of 0.25 – 0.35 .
-
Visualization: UV (254 nm) is primary. These compounds quench fluorescence strongly. Iodine stain is secondary (brown spot).
-
-
Column Preparation (Slurry Pack):
-
Suspend silica in 100% Hexane.
-
Add 1% Triethylamine (TEA) to the slurry before pouring. This neutralizes the acidic sites on the silica, preventing the "tailing" common with triazolopyridines.
-
Note: If you skip TEA, your product may elute over 20 fractions instead of 5.
-
-
Gradient Elution Table:
| Column Volume (CV) | Solvent A (Hexane) | Solvent B (EtOAc) | Purpose |
| 0–2 CV | 100% | 0% | Equilibrate & flush non-polar impurities |
| 2–5 CV | 90% | 10% | Elute highly non-polar byproducts |
| 5–15 CV | 70% | 30% | Product Elution Window |
| 15–20 CV | 0% | 100% | Flush polar starting materials (hydrazones/amides) |
Module 2: Troubleshooting & FAQs
Use these solutions when the standard protocol fails.
Issue #1: "My product is streaking/tailing across the entire column."
Diagnosis: Protonation of the triazole/pyridine nitrogen by acidic silica silanols. Resolution:
-
The Amine Block: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase solvents.
-
The Phase Switch: If streaking persists, switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and often resolves basic heterocycles without modifiers.
Issue #2: "I cannot separate the product from the starting material (2-Aminopyridine)."
Diagnosis: Similar polarity (LogP) between the substrate and the cyclized product. Resolution: Change the "Selectivity" (α), not just the strength.
-
Protocol: Switch from Hexane/EtOAc to DCM/Methanol (98:2 to 95:5) .
-
Why? DCM solubilizes the flat aromatic triazolopyridine system better via
-stacking interactions, often pulling it away from the hydrogen-bond-donating starting amine.
Issue #3: "The product is blue/green (Copper Contamination)."
Diagnosis: If you used a Cu(OAc)₂ or CuI catalyst, the nitrogen lone pairs are chelating residual copper. Resolution:
-
Pre-Column Wash: Dissolve crude in EtOAc and wash with 10% aqueous NH₄OH or EDTA solution (0.1 M, pH 8) before chromatography. The aqueous layer will turn blue; the organic layer should clear.
-
Scavenger Resin: Add "QuadraPure™ TU" (thiourea scavenger) to the crude solution, stir for 2 hours, filter, then concentrate.
Module 3: Decision Logic (Visualization)
The following diagram illustrates the decision-making process for purifying this specific heterocycle.
Caption: Workflow for optimizing the purification of basic fused nitrogen heterocycles.
References & Authoritative Sources
-
Synthesis & Properties of [1,2,4]Triazolo[1,5-a]pyridines
-
Source: Organic Chemistry Portal.
-
Context: Describes the oxidative N-N bond formation and general solubility profiles of these fused systems.
-
Link:
-
-
Chromatographic Behavior of Nitrogen Heterocycles
-
Flash Column Optimization Guide
-
Source: Wesleyan University / Teledyne ISCO.
-
Context: Fundamental guide on Rf optimization and solvent selectivity (Hex/EtOAc vs DCM/MeOH).
-
Link:
-
If your issue persists, please reply to this ticket with your current TLC plate image and the exact solvent composition used.
Sources
Formation of undesired isomers in triazolopyridine synthesis
A Guide to Navigating and Controlling Isomer Formation
Welcome to the technical support center for triazolopyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the formation of undesired isomers during the synthesis of triazolopyridine derivatives. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: I am trying to synthesize a[1][2][3]triazolo[4,3-a]pyridine, but I keep isolating the[1][2][3]triazolo[1,5-a]pyridine isomer. What is happening?
This is a classic and well-documented issue in triazolopyridine chemistry. You are likely observing a Dimroth rearrangement , an isomerization reaction where the endocyclic and exocyclic nitrogen atoms of a triazole ring switch places.[1][2] In the context of triazolopyridine synthesis, the initially formed, kinetically favored[1][3][4]triazolo[4,3-a]pyridine can rearrange to the more thermodynamically stable[1][3][4]triazolo[1,5-a]pyridine isomer.[5]
The generally accepted mechanism for this rearrangement involves a ring-opening and ring-closing sequence, often catalyzed by acidic or basic conditions.[3][2]
Mechanism of the Dimroth Rearrangement
Caption: The Dimroth rearrangement pathway.
Q2: What factors promote the undesired Dimroth rearrangement?
Several factors can influence the rate and extent of the Dimroth rearrangement:
-
Reaction Conditions: The presence of acid or base can catalyze the rearrangement.[2][5] For instance, even trace amounts of acid can promote this isomerization.
-
Temperature: Higher reaction temperatures provide the energy needed to overcome the activation barrier for the rearrangement, favoring the formation of the thermodynamically more stable isomer.
-
Substituents: The electronic and steric nature of substituents on both the pyridine and triazole rings can influence the rate of rearrangement. Aliphatic substituents, for example, have been observed to facilitate the rearrangement.[5]
-
Solvent: The polarity of the solvent can play a role in stabilizing the intermediates of the rearrangement.
Q3: How can I confirm which isomer I have synthesized?
A combination of analytical techniques is crucial for unambiguous isomer identification. The two isomeric series often exhibit distinct spectroscopic and physical properties.[5]
| Property | [1][3][4]triazolo[4,3-a]pyridine (Kinetic Product) | [1][3][4]triazolo[1,5-a]pyridine (Thermodynamic Product) |
| Melting Point | Generally lower | Generally higher |
| ¹H NMR | Protons on the pyridine ring, particularly the one adjacent to the fused triazole, may show different chemical shifts compared to the rearranged isomer. | |
| ¹³C NMR | The chemical shifts of the bridgehead carbons and other carbons in the heterocyclic core will differ significantly. | |
| UV-Vis Spectroscopy | The isomers may have different absorption maxima (λmax).[5] | |
| X-ray Crystallography | Provides definitive structural confirmation if a suitable crystal can be obtained. |
Troubleshooting Guides
Problem 1: My synthesis of a[1][2][3]triazolo[4,3-a]pyridine is yielding a mixture of isomers.
Root Cause Analysis: This indicates that the Dimroth rearrangement is occurring under your reaction or workup conditions but has not gone to completion.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If synthetically feasible, reducing the reaction temperature can disfavor the rearrangement.
-
Control the pH:
-
Avoid Strong Acids and Bases: If your reaction conditions are acidic or basic, consider if a milder catalyst or a buffered system could be used.
-
Neutral Workup: During the workup, ensure that aqueous layers are neutralized carefully to avoid prolonged exposure to acidic or basic conditions.
-
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to minimize the time for the kinetic product to rearrange.
-
Purification Strategy:
-
Chromatography: The two isomers can often be separated by column chromatography. Careful selection of the solvent system is key.
-
Recrystallization: If there is a significant difference in solubility, recrystallization may be an effective method for isolating the desired isomer.
-
Workflow for Troubleshooting Isomer Mixtures
Caption: A systematic approach to resolving isomer mixtures.
Problem 2: I specifically want to synthesize the[1][2][3]triazolo[1,5-a]pyridine isomer. How can I promote its formation?
Root Cause Analysis: To favor the thermodynamic product, you need to provide conditions that facilitate the Dimroth rearrangement.
Strategies for Promoting Rearrangement:
-
Thermal Conditions: Running the reaction at a higher temperature (e.g., in a high-boiling solvent like DMF or xylene) for an extended period can drive the equilibrium towards the more stable isomer.
-
Acid or Base Catalysis: The addition of a catalytic amount of a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a base can significantly accelerate the rearrangement.[5]
-
One-Pot Procedures: Some synthetic methods are designed to form the[1][3][4]triazolo[4,3-a]pyridine intermediate which then rearranges in situ to the[1][3][4]triazolo[1,5-a]pyridine under the reaction conditions.[4]
Experimental Protocols
Protocol 1: Synthesis of a[1][2][3]triazolo[4,3-a]pyridine via Oxidative Cyclization
This protocol is adapted from methods that aim to isolate the kinetic product and minimize the Dimroth rearrangement.[6][7][8]
-
Hydrazone Formation:
-
Dissolve 2-hydrazinopyridine (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde (1.0 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
The resulting hydrazone often precipitates and can be isolated by filtration.
-
-
Oxidative Cyclization:
-
Suspend the hydrazone (1.0 eq) in a solvent such as dichloromethane or acetonitrile at 0 °C.
-
Add an oxidizing agent (e.g., (diacetoxy)iodobenzene (PIDA), N-bromosuccinimide (NBS), or iodine) portion-wise.
-
Stir the reaction at low temperature and monitor by TLC.
-
Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify immediately by flash column chromatography.
-
Causality: The use of mild conditions, low temperatures, and immediate purification is designed to isolate the kinetically favored[1][3][4]triazolo[4,3-a]pyridine before it has a chance to rearrange.
Protocol 2: Synthesis of a[1][2][3]triazolo[1,5-a]pyridine via Cyclization and In Situ Rearrangement
This protocol is based on methods that favor the formation of the thermodynamically stable isomer.[9][10]
-
Amidoxime Formation:
-
Treat a 2-aminopyridine (1.0 eq) with the appropriate reagents to form the corresponding N-(pyrid-2-yl)formamidoxime.
-
-
Cyclization and Rearrangement:
-
Dissolve the N-(pyrid-2-yl)formamidoxime (1.0 eq) in a suitable solvent (e.g., acetic acid or a high-boiling aprotic solvent).
-
Add a dehydrating agent (e.g., trifluoroacetic anhydride or polyphosphoric acid).
-
Heat the reaction mixture (e.g., to 80-120 °C) and stir for several hours.
-
Monitor the reaction by TLC for the disappearance of the starting material and the formation of a single major product.
-
After cooling, carefully quench the reaction mixture (e.g., by pouring onto ice and neutralizing with a base).
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by recrystallization or column chromatography.
-
Causality: The acidic conditions and elevated temperature of the cyclization step actively promote the Dimroth rearrangement, leading directly to the desired[1][3][4]triazolo[1,5-a]pyridine.
References
-
Dimroth rearrangement - Wikipedia. Available at: [Link]
-
Al-Tel, T. H. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][3][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 9, 2733-2739. Available at: [Link]
- A review of the Dimroth rearrangement in fused 1,2,4-triazolo[4,3-c]pyrimidines. (2025). Journal of Chemical Reviews.
-
Dimroth rearrangement leading to[1][3][4]triazolo[1,5‐a]pyridines. ResearchGate. Available at: [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Russian Journal of Organic Chemistry, 57(5), 653-678. Available at: [Link]
- Ni-catalyzed alkenylation of triazolopyridines: synthesis of 2,6-disubstituted pyridines. (2012).
-
Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Huntsman, E., & Balsells, J. (2005). New Method for the General Synthesis of[1][3][4]Triazolo[1,5-a]pyridines. European Journal of Organic Chemistry, 2005(18), 3761-3765.
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(4), 104638.
-
Efficient Synthesis and X-ray Structure of[1][3][4]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2021). Molecules, 26(19), 5798. Available at: [Link]
- Regioselective Synthesis of Triazolo[3,4-e] purine Derivatives and their Anti-Cancer Activity against NCI-60 Cell Lines. (2021). Folia Medica, 63(2), 213-220.
- Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization.
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of[1][3][4]Triazolo[1,5-a]pyrimidine (Microreview). (2016). Chemistry of Heterocyclic Compounds, 52(3), 155-157.
-
Synthesis of[1][3][4]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. (2009). European Journal of Medicinal Chemistry, 44(5), 2171-2179.
- Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. (2016). Chemistry, 22(31), 11022-11027.
Sources
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 1,2,4-Triazolo[4,3-a]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Method for the General Synthesis of [1,2,4]Triazolo[1,5-a]pyridines [organic-chemistry.org]
- 10. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
Validation & Comparative
Technical Guide: 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine vs. Isomers
The following technical guide provides an in-depth comparison of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine against its structural isomers, specifically the [1,2,3]-isomer and the kinetically formed [4,3-a] isomer.
Content Type: Comparative Technical Analysis Focus: Structural Integrity, Synthesis Pathways, and Pharmacological Viability
Executive Summary: The Triazolopyridine Landscape
In medicinal chemistry, the triazolo[1,5-a]pyridine scaffold is a privileged structure, serving as a bioisostere for purines and quinazolines in kinase inhibitors (e.g., AXL, JAK). While multiple isomers exist, This compound stands out due to its thermodynamic stability and versatile C2-methyl handle, which allows for lateral lithiation and functionalization.
Researchers must distinguish between three critical isomers that often co-occur or interconvert during synthesis:
-
This compound (Target): Thermodynamically stable, pharmacologically active.
-
2-Methyl-[1,2,4]triazolo[4,3-a]pyridine (Kinetic Isomer): Formed initially in hydrazino-cyclizations; rearranges to the [1,5-a] form (Dimroth Rearrangement).
-
3-Methyl-[1,2,3]triazolo[1,5-a]pyridine (Regioisomer): Distinct electronic profile; prone to ring-chain valence tautomerism.
Structural & Physical Comparison
The distinction between the [1,5-a] and [4,3-a] fused systems is critical. The [1,5-a] system places the bridgehead nitrogen at a position that maximizes aromatic delocalization, rendering it the thermodynamic sink.
Table 1: Comparative Physicochemical Profile
| Feature | This compound | 2-Methyl-[1,2,4]triazolo[4,3-a]pyridine | 3-Methyl-[1,2,3]triazolo[1,5-a]pyridine |
| CAS Registry | 768-19-4 | Varies by derivative | 274-59-9 (Parent) |
| Stability | High (Thermodynamic Product) | Low (Kinetic Product) | Moderate (Equilibrium with Diazo) |
| Melting Point | ~100–140 °C (Derivative dependent) | Generally lower; rearranges upon melting | ~84–85 °C |
| Dipole Moment | High (~4.5 D) | Lower | Moderate |
| Key Reactivity | Lateral Lithiation (C2-CH₃), EAS | Dimroth Rearrangement | Ring-Chain Isomerization |
| Bio-Relevance | High (Kinase Inhibitors, Adenosine antagonists) | Low (Unstable in vivo) | Moderate (Bioisostere studies) |
Isomer Differentiation via NMR
-
[1,5-a] Isomer: The bridgehead proton (H8) is significantly deshielded (
> 8.5 ppm) due to the adjacent bridgehead nitrogen's inductive effect and ring current anisotropy. -
[4,3-a] Isomer: The proton adjacent to the bridgehead is less deshielded.
N-NMR is the definitive method to distinguish N-bridgehead connectivity.
Synthesis & The Dimroth Rearrangement[2][3][4]
The synthesis of the [1,2,4] system is defined by the Dimroth Rearrangement , a rearrangement where the exo- and endocyclic nitrogens swap places.[1][2] This is the primary failure mode when attempting to isolate the [4,3-a] isomer but is the driving force for generating the stable [1,5-a] scaffold.
Mechanism Visualization
The following diagram illustrates the divergent pathways. The "Kinetic Route" leads to the [4,3-a] isomer, which rearranges under basic/thermal conditions to the "Thermodynamic" [1,5-a] product.
Figure 1: Mechanistic flow showing the Dimroth Rearrangement converting the kinetic [4,3-a] isomer into the target [1,5-a] scaffold, contrasted with the distinct route for the [1,2,3] isomer.
Experimental Protocols
Protocol A: Synthesis of this compound
Targeting the Thermodynamic Product via Oxidative Cyclization
Principle: Direct formation from 2-aminopyridine using an oxidative N-N bond formation avoids the isolation of the unstable [4,3-a] intermediate.
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
Acetamidine hydrochloride (1.2 equiv)
-
Copper(I) Bromide (CuBr) (5 mol%)
-
Base:
(2.0 equiv) -
Solvent: DMF or DMSO
-
Atmosphere: Air (balloon) or
Step-by-Step Workflow:
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (10 mmol) and acetamidine HCl (12 mmol) in DMF (20 mL).
-
Catalyst Addition: Add
followed by CuBr. -
Oxidation: Stir the mixture at 80–100 °C under an air atmosphere for 4–6 hours. The elevated temperature promotes both the cyclization and the in-situ Dimroth rearrangement if any [4,3-a] is transiently formed.
-
Workup: Cool to RT. Dilute with EtOAc (50 mL) and wash with water (3x) to remove DMF and copper salts.
-
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (EtOAc/Hexane gradient). -
Validation: Confirm structure via
NMR. Look for the characteristic methyl singlet at ppm and the deshielded H8 doublet at ppm.
Protocol B: Dimroth Rearrangement (Isomer Conversion)
Converting [4,3-a] to [1,5-a]
If you inadvertently synthesize the [4,3-a] isomer (often via reaction of 2-hydrazinopyridine with orthoesters at low temp), use this protocol to convert it.
-
Dissolution: Dissolve the [4,3-a] isomer in 10% aqueous NaOH or KOH.
-
Reflux: Heat to reflux for 1–2 hours. The base facilitates the ring opening to the intermediate imino-pyridine.
-
Recyclization: Neutralize with dilute HCl. The compound spontaneously closes to the thermodynamically stable [1,5-a] isomer upon pH adjustment.
-
Isolation: Extract with DCM, dry, and recrystallize.
Performance & Reactivity Profile
Lateral Lithiation (C-H Activation)
The 2-methyl group on the [1,2,4]triazolo[1,5-a]pyridine is highly acidic compared to phenyl-ring methyls.
-
Reagent: n-Butyllithium (
-BuLi) at -78 °C. -
Mechanism: Lithiation occurs exclusively at the lateral methyl group (C2-Me) rather than the pyridine ring, enabling the introduction of electrophiles (aldehydes, halides) to extend the carbon chain.
-
Comparison: The [1,2,3] isomer (3-methyl) is less amenable to this specific lateral lithiation without competitive ring fragmentation.
Electrophilic Aromatic Substitution (EAS)
-
[1,2,4] Isomer: Electrophiles attack position C8 (para to the bridgehead nitrogen) or C6 , depending on conditions. Nitration and halogenation are standard.
-
[1,2,3] Isomer: Also undergoes EAS, but the equilibrium with the open-chain diazo form can complicate reactions under strongly acidic conditions.
Biological Application
-
Kinase Inhibition: The [1,2,4]triazolo[1,5-a]pyridine core mimics the ATP-binding motif of purines. The 2-methyl group often sits in the ribose-binding pocket or solvent interface, making it a key modification point for SAR (Structure-Activity Relationship) optimization.
References
-
Dimroth Rearrangement Mechanism
-
Elguero, J., et al. "The Dimroth Rearrangement in Heterocyclic Chemistry." Advances in Heterocyclic Chemistry, Vol. 127, 2019. Link
-
-
Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
-
Ueda, S., & Nagasawa, H. "Copper-Catalyzed Synthesis of [1,2,4]Triazolo[1,5-a]pyridines via Oxidative C-H Amination." Journal of the American Chemical Society, 2009. Link
-
-
Differentiation of Isomers (NMR)
-
Medicinal Applications (AXL Inhibitors)
Sources
- 1. starchemistry888.com [starchemistry888.com]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
- 5. WO2009047514A1 - [1,2,4]triazolo[1,5-a]pyridine and [1,2,4]triazolo[1,5-c]pyrimidine compounds and their use - Google Patents [patents.google.com]
A Comparative Guide to the Biological Activity of Triazolo[1,5-a]pyridine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activity of kinase inhibitors based on the triazolo[1,5-a]pyridine scaffold, with a primary focus on the well-characterized compound CEP-33779. We will objectively evaluate its performance against other prominent kinase inhibitors, supported by experimental data, to offer a clear perspective on its therapeutic potential and research applications.
Introduction: The Kinase Challenge and the Triazolo[1,5-a]pyridine Scaffold
Protein kinases, enzymes that catalyze the phosphorylation of proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical families of drug targets. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. However, a significant challenge in the field is achieving selectivity. Since the ATP-binding pocket is highly conserved across the kinome, many inhibitors affect multiple kinases, leading to off-target effects.
This has driven the search for novel chemical scaffolds that can provide both potency and selectivity. The[1][2]triazolo[1,5-a]pyridine core has emerged as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities make it an excellent starting point for designing potent and selective kinase inhibitors. Derivatives of this scaffold have been investigated for activity against various kinases, including the Janus kinase (JAK) family, which is central to immune signaling.[3][4]
The Compound in Focus: CEP-33779, a Selective JAK2 Inhibitor
A prime example of a potent therapeutic candidate built upon the[1][2]triazolo[1,5-a]pyridine scaffold is CEP-33779 . This compound was developed as a selective, orally bioavailable inhibitor of Janus kinase 2 (JAK2).[3][5] Members of the JAK family are non-receptor tyrosine kinases essential for signaling pathways initiated by various cytokines and growth factors, playing a critical role in hematopoiesis and immune response.[3]
CEP-33779 demonstrates high potency against JAK2 with an IC50 value of approximately 1.8 nM in biochemical assays.[1][5][6][7] More importantly, it exhibits significant selectivity over other members of the JAK family, a crucial feature for minimizing potential side effects. For instance, it is over 40-fold more selective for JAK2 than for JAK1 and over 800-fold more selective than for TYK2.[6][7][8] This selectivity is critical for therapeutic applications, as inhibiting different JAK isoforms can lead to distinct biological outcomes, such as the immunosuppression associated with JAK3 inhibition.[3]
Comparative Analysis with Benchmark Kinase Inhibitors
To understand the biological activity profile of the triazolo[1,5-a]pyridine scaffold, it is essential to compare it with other well-known kinase inhibitors that represent different selectivity profiles.
-
Ruxolitinib (A Selective Competitor): A clinically approved inhibitor of both JAK1 and JAK2.[9][10] It serves as a direct benchmark for compounds targeting the JAK family.
-
Dasatinib (A Multi-Kinase Inhibitor): A potent inhibitor of the Abl and Src families of tyrosine kinases, approved for treating certain types of leukemia.[11][12] It represents a more targeted "multi-kinase inhibitor" profile.
-
Staurosporine (A Broad-Spectrum Inhibitor): A natural product known for its potent but non-selective inhibition of a wide array of kinases.[13] It is often used as a positive control in screening assays and serves as a classic example of a "promiscuous" inhibitor.
Quantitative Comparison of Biological Activity
The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency. The table below summarizes the reported IC50 values for CEP-33779 and the selected comparator inhibitors against various kinases.
A Note on Comparing IC50 Values: It is critical to recognize that IC50 values are highly dependent on experimental conditions, particularly the concentration of ATP used in the assay. An ATP-competitive inhibitor will appear less potent at higher ATP concentrations. Therefore, direct comparison of values from different studies should be made with caution. The data presented here is for illustrative purposes to highlight relative potency and selectivity profiles.
| Inhibitor | Scaffold/Class | Primary Target(s) | JAK1 (IC50, nM) | JAK2 (IC50, nM) | JAK3 (IC50, nM) | Src (IC50, nM) | Abl (IC50, nM) | PKCα (IC50, nM) |
| CEP-33779 | Triazolo[1,5-a]pyridine | JAK2 | >72 | 1.8 [1][7] | >1000 | - | - | - |
| Ruxolitinib | Pyrrolo[2,3-d]pyrimidine | JAK1/JAK2 | 3.3 [9][10][14] | 2.8 [9][10][14] | 428[10] | - | - | - |
| Dasatinib | Aminothiazole | Src/Abl | - | - | - | <1.0 [12] | <1.0 [12] | - |
| Staurosporine | Indolocarbazole | Broad Spectrum | - | - | - | 6 | - | 3-5 [15] |
Data compiled from multiple sources. Values represent approximate biochemical IC50s and may vary based on assay conditions. "-" indicates data not typically reported or not the primary target.
This comparison clearly positions the triazolo[1,5-a]pyridine derivative CEP-33779 as a highly potent and selective agent against its intended target, JAK2, contrasting sharply with the broader activity profiles of Dasatinib and Staurosporine.
Mechanism of Action Spotlight: The JAK-STAT Pathway
CEP-33779 and Ruxolitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is a primary communication route for many cytokines.
Caption: The JAK-STAT signaling pathway and point of inhibition.
Pathway Explained:
-
A cytokine binds to its specific receptor, causing the receptor chains to dimerize.
-
This brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other.
-
The activated JAKs then phosphorylate the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins.
-
STATs are phosphorylated by the JAKs, causing them to detach from the receptor and form dimers.
-
These STAT dimers translocate into the nucleus.
-
Inside the nucleus, STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell growth.
Inhibitors like CEP-33779 act as ATP-competitive inhibitors at the catalytic site of JAK2, preventing the phosphorylation cascade and effectively shutting down the downstream signaling.
Experimental Design & Protocols
Evaluating the biological activity of a kinase inhibitor requires a multi-step approach, moving from cell-free biochemical assays to more complex cell-based systems.
General Workflow for Kinase Inhibitor Profiling
The process of characterizing a novel inhibitor involves a hierarchical screening cascade to efficiently identify promising candidates.
Caption: A typical workflow for kinase inhibitor screening and validation.
Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Example)
This protocol describes a universal, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced. It is a robust method for determining IC50 values.
Principle: The kinase reaction consumes ATP, producing ADP. After the kinase reaction is stopped, a reagent is added to convert the newly synthesized ADP to ATP. A second reagent containing luciferase/luciferin is then added, and the new ATP is converted into a light signal, which is directly proportional to the kinase activity.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well or 384-well plate, prepare the kinase reaction mixture. This typically contains:
-
Kinase Buffer (with appropriate divalent cations, e.g., MgCl2).
-
The specific kinase being tested (e.g., recombinant human JAK2).
-
The kinase substrate (a specific peptide or protein).
-
Varying concentrations of the test inhibitor (e.g., CEP-33779) dissolved in DMSO, and a DMSO-only control.
-
-
Initiation: Add ATP to all wells to start the reaction. The concentration of ATP should be carefully chosen, ideally at or near the Km value for the specific kinase, to ensure assay sensitivity to ATP-competitive inhibitors.[8]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Termination & ADP Conversion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, and simultaneously catalyze the conversion of ATP to light via luciferase. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.
Protocol 2: Cell-Based Target Inhibition Assay (pSTAT Western Blot)
This protocol determines if the inhibitor can enter a cell and inhibit the kinase in its native environment. It measures the phosphorylation of a direct downstream substrate.
Principle: Cells that rely on the JAK-STAT pathway are stimulated with a cytokine to activate the pathway. The inhibitor's ability to block the phosphorylation of STAT is then measured by Western blot using a phospho-specific antibody.
Step-by-Step Methodology:
-
Cell Culture: Culture a cytokine-dependent cell line (e.g., HEL 92.1.7, which has a constitutively active JAK2 mutant, or Ba/F3 cells) in appropriate media.
-
Inhibitor Treatment: Seed the cells in plates and pre-incubate them with various concentrations of the inhibitor (or DMSO vehicle control) for 1-2 hours.
-
Stimulation: If the cell line is not constitutively active, stimulate the cells with a relevant cytokine (e.g., IL-3 or EPO) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT5).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate with an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Re-probe the same membrane with an antibody for total STAT to confirm equal protein loading. Quantify the band intensities and normalize the pSTAT signal to the total STAT signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
Conclusion
The[1][2]triazolo[1,5-a]pyridine scaffold has proven to be a valuable framework for the development of potent and selective kinase inhibitors. As exemplified by CEP-33779, derivatives of this core can achieve nanomolar potency and high selectivity for specific kinase targets like JAK2. When compared to broader-spectrum inhibitors such as Dasatinib and Staurosporine, its focused activity profile highlights a modern drug discovery approach aimed at minimizing off-target effects. Its favorable comparison with the clinically approved JAK inhibitor Ruxolitinib underscores its potential as a therapeutic agent. Future research will likely continue to explore modifications of this versatile scaffold to target other kinases implicated in human disease.
References
- Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
-
Basourakos, S. P., et al. (2021). Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? Cancers, 13(20), 5227. Available at: [Link]
-
Stump, K. L., et al. (2011). A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis. Arthritis Research & Therapy, 13(2), R38. Available at: [Link]
-
Tefferi, A. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Clinical Cancer Research, 17(7), 1623-1628. Available at: [Link]
-
Novartis. Jakavi Product Information. Available at: [Link]
-
ResearchGate. Ruxolitinib: A New JAK1/2 Inhibitor That Offers Promising Options for Treatment of Myelofibrosis | Request PDF. Available at: [Link]
-
Allen, J. R., et al. (2012). Staurosporine-derived inhibitors broaden the scope of analog-sensitive kinase technology. ACS Chemical Biology, 7(5), 866-874. Available at: [Link]
-
ResearchGate. Summary of cell line IC 50 values and responses to dasatinib. Available at: [Link]
-
Serrels, A., et al. (2006). Identification of potential biomarkers for measuring inhibition of Src kinase activity in colon cancer cells following treatment with dasatinib. Molecular Cancer Therapeutics, 5(12), 3014-3022. Available at: [Link]
-
ResearchGate. IC 50 Values (in nM) Calculated for PP1, 7i−k, 8d, 9d, 11a, and Dasatinib in a Selection of Recombinant Kinases. Available at: [Link]
-
ResearchGate. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR | Request PDF. Available at: [Link]
-
Brooks, H. B., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. Available at: [Link]
-
Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. Available at: [Link]
-
Jin, C. H., et al. (2014). Discovery of N-((4-([1][2]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197): a highly potent, selective, and orally bioavailable inhibitor of TGF-β type I receptor kinase as cancer immunotherapeutic/antifibrotic agent. Journal of Medicinal Chemistry, 57(10), 4213-4238. Available at: [Link]
-
ResearchGate. Structure-based design, synthesis, and study of pyrazolo[1,5-a][6][8]triazine derivatives as potent inhibitors of protein kinase CK2. Available at: [Link]
-
Hoover, R. R., et al. (2007). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Blood, 110(8), 2999-3006. Available at: [Link]
-
Allen, J. G., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. Available at: [Link]
-
Hass, J., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules, 29(15), 3560. Available at: [Link]
-
ResearchGate. A Selective, Orally Bioavailable 1,2,4-Triazolo[1,5-a]pyridine-Based Inhibitor of Janus Kinase 2 for Use in Anticancer Therapy: Discovery of CEP-33779 | Request PDF. Available at: [Link]
-
Lu, K., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. Available at: [Link]
-
Google Patents. [1][2]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof. Available at:
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Second-Generation Jak2 Inhibitors for Advanced Prostate Cancer: Are We Ready for Clinical Development? | MDPI [mdpi.com]
- 7. A highly selective, orally active inhibitor of Janus kinase 2, CEP-33779, ablates disease in two mouse models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Ruxolitinib (INCB018424) | JAK1/2 inhibitor | TargetMol [targetmol.com]
- 10. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: Tocris Bioscience [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. apexbt.com [apexbt.com]
Technical Comparison Guide: Structure-Activity Relationship (SAR) of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine Analogs
Executive Summary: The Scaffold Advantage
The 2-Methyl-[1,2,4]triazolo[1,5-a]pyridine scaffold represents a privileged structure in modern medicinal chemistry, serving as a bioisostere to the classic imidazo[1,2-a]pyridine and quinoline cores. Its utility stems from its unique electronic distribution, which offers improved metabolic stability and hydrogen-bond acceptor capabilities compared to its carbon-rich counterparts.
This guide analyzes the SAR of this scaffold, focusing on its application in RORγt inverse agonism and JAK inhibition , while objectively comparing it to key alternatives.
Key Performance Indicators (KPIs)
-
Bioisosterism: Superior nitrogen count increases polarity (
) without significantly altering steric volume compared to imidazo[1,2-a]pyridine. -
Metabolic Stability: The triazole ring reduces oxidative metabolism liabilities often seen at the C-3 position of imidazopyridines.
-
Synthetic Accessibility: Modular synthesis via oxidative cyclization allows for rapid library generation.
Comparative Analysis: Triazolopyridine vs. Alternatives
In lead optimization, selecting the correct fused heterocycle is critical for balancing potency with ADME properties. The following table compares the This compound (Subject) against its two most common competitors.
Table 1: Scaffold Performance Matrix
| Feature | This compound | Imidazo[1,2-a]pyridine | [1,2,4]Triazolo[1,5-a]pyrimidine |
| Electronic Character | Highly | ||
| H-Bond Acceptors | 2 (N1, N3) | 1 (N1) | 3 (N1, N3, N4) |
| Metabolic Liability | Low (Ring is stable to CYP oxidation) | High (C-3 is prone to electrophilic attack/oxidation) | Low (High N-content reduces metabolism) |
| Solubility (Aq) | Moderate to High | Low to Moderate | High |
| Primary Utility | JAK inhibitors, RORγt, PDE4 | GABA ligands, Antivirals, H+/K+ ATPase | Tubulin inhibitors, CDK inhibitors |
| Synthetic Cost | Medium (Requires oxidative cyclization) | Low (Condensation reactions) | Medium |
Scientist’s Insight:
"While Imidazo[1,2-a]pyridine is the 'go-to' scaffold for lipophilic binding pockets, the Triazolopyridine offers a crucial advantage when you need to lower logP and increase metabolic half-life (
) without losing aromatic stacking interactions. The extra nitrogen at position 3 acts as a critical H-bond acceptor in kinase hinge regions."
Deep Dive: SAR of this compound
This section deconstructs the SAR based on a high-impact case study: RORγt Inverse Agonists (Source: ACS Med. Chem. Lett. 2020).[1][2][3]
The Role of the 2-Methyl Group
In many SAR campaigns, the C-2 position is pivotal.
-
Steric Handle: The 2-methyl group restricts rotation if the adjacent substituent is bulky, locking the conformation.
-
Metabolic Block: It blocks the C-2 position from potential metabolic oxidation, although the methyl group itself can be a site for benzylic oxidation.
-
Electronic Donor: Weak inductive effect (+I) stabilizes the triazole ring.
Substitution Logic (C-6, C-7, C-8)
The pyridine ring (positions 5-8) allows for vector exploration.
-
C-6 Position: Ideal for solubilizing groups (e.g., piperazines, morpholines) that extend into the solvent front.
-
C-8 Position: Critical for selectivity. Substituents here often clash with the "gatekeeper" residues in kinase targets.
Experimental Data: RORγt Inhibition
The following data illustrates the optimization of the scaffold from a hit compound to a lead candidate.
Table 2: SAR Optimization Data
| Cmpd ID | R1 (Pos 2) | R2 (Pos 6) | R3 (Pos 8) | RORγt IC50 (nM) | HLM |
| Hit 1 | H | Phenyl | H | 450 | 12 |
| Analog 3a | Methyl | Nicotinamide | H | 28 | 45 |
| Lead 5a | Methyl | Nicotinamide | Piperidine-ether | 4.2 | >120 |
-
Observation: Introduction of the 2-Methyl group (Analog 3a) improved potency by 16-fold compared to the unsubstituted hit, likely due to improved hydrophobic packing in the binding pocket.
-
Optimization: Adding the piperidine ether at C-8 (Lead 5a) drastically improved metabolic stability (HLM) while maximizing potency.
Visualizing the Mechanism & Workflow
SAR Decision Logic
The following diagram illustrates the logical flow of modifying the 2-Methyl-triazolo[1,5-a]pyridine scaffold to achieve the "Lead 5a" profile described above.
Figure 1: SAR optimization pathway transforming a hit into a potent RORγt inverse agonist.
Synthetic Workflow (Protocol Visualization)
The synthesis of the core this compound is a critical self-validating protocol.
Figure 2: Two-step synthesis of the 2-Methyl substituted core.
Experimental Protocols
To ensure reproducibility (E-E-A-T), the following protocol outlines the synthesis of the core scaffold.
Protocol A: Synthesis of this compound
Objective: Construct the fused bicyclic core from commercially available 2-aminopyridine.
-
Reagents:
-
2-Amino-5-bromopyridine (1.0 eq) - Starting Material
-
N,N-Dimethylacetamide dimethyl acetal (DMA-DMA) (1.2 eq)
-
Hydroxylamine sulfonic acid (HOSA) (1.2 eq)
-
Methanol (MeOH) and Ethanol (EtOH).
-
-
Step 1: Formation of Amidine Intermediate
-
Dissolve 2-amino-5-bromopyridine in EtOH.
-
Add DMA-DMA dropwise.
-
Reflux for 3 hours. Monitor by TLC (Formation of intermediate
in 50% EtOAc/Hex). -
Concentrate in vacuo to yield the crude N-(5-bromo-pyridin-2-yl)-acetamidine.
-
-
Step 2: Oxidative Cyclization
-
Dissolve the crude amidine in MeOH (0.2 M concentration).
-
Add Pyridine (2.0 eq) followed by Hydroxylamine sulfonic acid (1.2 eq) at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Reaction is complete when the amidine spot disappears.
-
Workup: Quench with sat.
, extract with DCM, dry over . -
Purification: Silica gel chromatography (0-5% MeOH in DCM).
-
-
Expected Yield: 75-85%.
References
-
Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Source: ACS Medicinal Chemistry Letters (2020).[1] Context: Primary case study for SAR optimization of the 2-methyl core. URL:[Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Source: Scientific Reports (2025). Context: Recent application of the scaffold demonstrating versatility beyond kinases.[4] URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: PMC / Current Medicinal Chemistry. Context: Comparative data for the triazolopyrimidine alternative scaffold.[4] URL:[Link]
-
Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents. Source: Journal of Medicinal Chemistry (2007).[5] Context: Data regarding tubulin inhibition and metabolic stability comparisons. URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-triazolo[1,5-a]pyridine
A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine (CAS No. 768-19-4) is publicly available at the time of this publication. The following guidance is synthesized from the safety data of structurally related[1][2][3]triazolo[1,5-a]pyridine and pyridine derivatives. This guide is intended to provide a conservative and comprehensive framework for safe handling. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department for a final risk assessment and approval before commencing any work.
Introduction: Understanding the Compound
2-Methyl-[1][2][3]triazolo[1,5-a]pyridine belongs to the triazolopyridine class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development. While the specific toxicological properties of this compound have not been extensively documented, the general class of pyridine derivatives and related heterocyclic compounds necessitates careful handling to mitigate potential health risks. This guide provides a robust framework for personal protective equipment (PPE), operational procedures, and disposal, ensuring a self-validating system of safety for researchers.
Hazard Profile Based on Structurally Similar Compounds
Based on the analysis of safety data for related[1][2][3]triazolo[1,5-a]pyridine and pyridine compounds, the following potential hazards should be assumed[4][5][6][7]:
| Potential Hazard | Description | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Ingestion, Dermal, Inhalation |
| Skin Irritation | May cause skin irritation upon direct contact. | Dermal |
| Eye Irritation | May cause serious eye irritation. | Ocular |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol. | Inhalation |
| Target Organ Toxicity | The respiratory system is a potential target organ. | Inhalation |
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table outlines the minimum required PPE for handling 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
| Body Part | Required PPE | Rationale and Causality |
| Eyes and Face | Chemical safety goggles and a face shield. | Protects against splashes and airborne particles entering the eyes, which are highly susceptible to irritation from this class of compounds. |
| Hands | Nitrile or butyl rubber gloves. | Provides a chemical-resistant barrier to prevent skin contact and potential absorption. Nitrile gloves are a common and effective choice for many laboratory chemicals[1]. |
| Body | A fully buttoned laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Essential when handling the solid compound outside of a certified chemical fume hood or when there is a risk of aerosol generation. |
Operational and Disposal Plan
A systematic approach to handling and disposal is fundamental to laboratory safety.
Engineering Controls
-
Chemical Fume Hood: All handling of 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood to minimize the risk of inhalation[2].
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any potential vapors or dust[1][2].
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer: Use a dedicated set of spatulas and weighing boats. Handle the solid material gently to avoid creating dust.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves[4].
Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: If the spill is large or you are not trained to handle it, evacuate the area and alert your supervisor and EHS department.
-
Contain: For small, manageable spills within a fume hood, contain the spill using an inert absorbent material like vermiculite or sand[1].
-
Clean-up: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and weighing boats, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a dedicated, labeled, and sealed hazardous waste container.
-
Disposal: All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program[1][7]. Never dispose of this chemical down the drain[1].
Visual Workflow for Safe Handling
The following diagram illustrates the key stages of safely handling 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine.
Caption: Safe Handling Workflow Diagram
Conclusion
While a specific Safety Data Sheet for 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine is not currently available, a conservative approach based on the known hazards of structurally related compounds is essential for ensuring the safety of all laboratory personnel. By adhering to the comprehensive PPE, operational, and disposal guidelines outlined in this document, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific integrity.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from Post Apple Scientific. [Link]
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from Washington State University Environmental Health & Safety.
- Penta. (2024, November 26). Pyridine - SAFETY DATA SHEET.
-
Echemi. (n.d.). 5,7-DICHLORO-[1][2][3]TRIAZOLO[1,5-A]PYRIMIDINE Safety Data Sheets. Retrieved from Echemi.com.
- Jubilant Ingrevia Limited. (2024, January 25). Pyridine ACS Safety Data Sheet.
- TCI Chemicals. (n.d.).
- Columbus Chemical Industries, Inc. (n.d.).
- ChemicalBook. (2026, January 17).
-
Kishida Chemical Co., Ltd. (2023, September 25). Sodium 7-methoxy-[1][2][3]triazolo[4,3-a]pyridine-3-carboxylate Safety Data Sheet.
- Fisher Scientific. (n.d.).
- Fisher Scientific. (n.d.). 3-(Trifluoromethyl)
-
Fisher Scientific. (n.d.). [1][2][3]Triazolo[4,3-a]pyridine-3-thiol Safety Data Sheet.
-
Pharmaffiliates. (n.d.). 2-Methyl-[1][2][3]triazolo[1,5-a]pyridine. Retrieved from Pharmaffiliates. [Link]
- Chemos GmbH & Co. KG. (2022, December 15). Safety Data Sheet: pyridine.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
